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molecular formula C7H12BrNO B8580359 3-Quinuclidinone hydrobromide CAS No. 194020-07-0

3-Quinuclidinone hydrobromide

Cat. No. B8580359
M. Wt: 206.08 g/mol
InChI Key: UJUGNCXQHZNLNA-UHFFFAOYSA-N
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Patent
US05744606

Procedure details

21.8 g (167 mol) of 62 percent hydrobromic acid was added dropwise to a solution of 19.0 g (152 mol) of 3-quinuclidinone in 50 ml of water and thereaction mixture was evaporated to dryness. The residue was suspended in 100 ml of tetrahydrofuran, filtered off on a frit and washed with 50 ml oftetrahydrofuran. After drying, 30.5 g (98 percent) of 3-quinuclidinone hydrobromide were isolated in the form of white crystals.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2>O>[BrH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2 |f:3.4|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
Br
Name
Quantity
19 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
mixture was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered off on a frit
WASH
Type
WASH
Details
washed with 50 ml oftetrahydrofuran
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
Br.N12CC(C(CC1)CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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